molecular formula C20H20N4O3S B3977678 3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE

3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE

Cat. No.: B3977678
M. Wt: 396.5 g/mol
InChI Key: WNGCRAXPYFJWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl group, a pyrimidinylsulfamoyl group, and a butanamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of sulfadiazine with chloroacetyl chloride in the presence of diethylamine and dimethylformamide as a solvent . This reaction produces an intermediate, which is then further reacted with hydrazine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinylsulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity . This inhibition can disrupt cell cycle progression and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a multi-target inhibitor make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-15(16-6-3-2-4-7-16)14-19(25)23-17-8-10-18(11-9-17)28(26,27)24-20-21-12-5-13-22-20/h2-13,15H,14H2,1H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGCRAXPYFJWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE
Reactant of Route 2
Reactant of Route 2
3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE
Reactant of Route 3
Reactant of Route 3
3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE
Reactant of Route 4
3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE
Reactant of Route 5
Reactant of Route 5
3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE
Reactant of Route 6
3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.